
4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine typically involves the enantioselective multistage synthesis of intermediates, such as (3S,4R)-3-hydroxypiperidine-4-carboxylic acid. One key step in the synthesis is the one-pot azide reductive cyclization of aldehyde, which provides the intermediate for further modification . The reaction conditions often include the use of specific catalysts and reagents to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The morpholine moiety may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R)-(-)-(4-(4′-fluorophenyl)3-hydroxymethyl)-piperidine: This compound shares a similar piperidine core but differs in the presence of a hydroxymethyl group instead of a morpholine moiety.
4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride: This compound has a similar piperidine ring with a fluorine atom but contains a phenoxy group instead of a morpholine moiety.
Uniqueness
4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine is unique due to the combination of the fluorine atom on the piperidine ring and the morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H17FN2O |
|---|---|
Molekulargewicht |
188.24 g/mol |
IUPAC-Name |
4-[(3S,4R)-3-fluoropiperidin-4-yl]morpholine |
InChI |
InChI=1S/C9H17FN2O/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h8-9,11H,1-7H2/t8-,9+/m0/s1 |
InChI-Schlüssel |
JFXIERVQQQVKBH-DTWKUNHWSA-N |
Isomerische SMILES |
C1CNC[C@@H]([C@@H]1N2CCOCC2)F |
Kanonische SMILES |
C1CNCC(C1N2CCOCC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


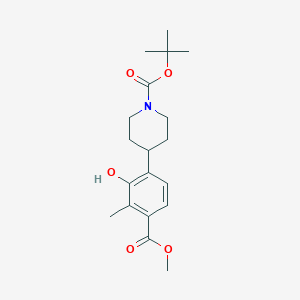
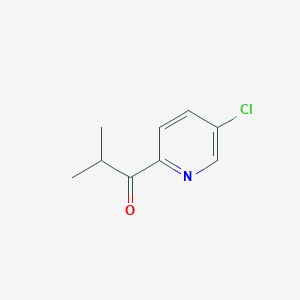

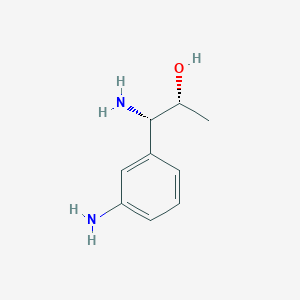
![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13051568.png)
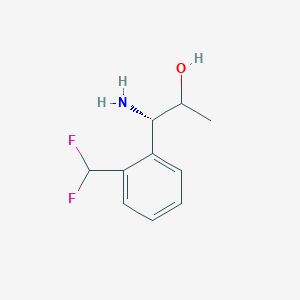
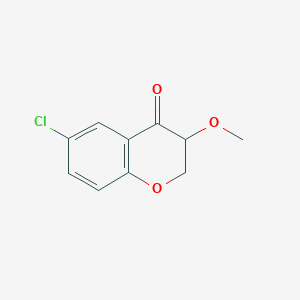
![5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13051586.png)

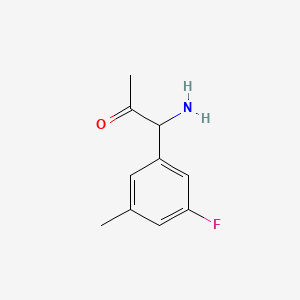

![7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13051625.png)
![(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13051630.png)

